Triphenylsilanol

Catalog No.
S545937
CAS No.
791-31-1
M.F
C18H16OSi
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsilanol

CAS Number

791-31-1

Product Name

Triphenylsilanol

IUPAC Name

hydroxy(triphenyl)silane

Molecular Formula

C18H16OSi

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

NLSXASIDNWDYMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

Solubility

Soluble in DMSO

Synonyms

Triphenylsilanol

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

Description

The exact mass of the compound Triphenylsilanol is 276.097 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12564. It belongs to the ontological category of organosilanol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Catalyst Modifier in Olefin Polymerization

One of the most studied applications of TPS is as a modifier for Ziegler-Natta catalysts used in olefin polymerization. These catalysts are crucial for the production of polyolefins, a class of widely used plastics like polyethylene and polypropylene. Research has shown that adding small amounts of TPS to the catalyst system can improve the catalyst activity and control the polymer structure, leading to materials with specific properties [].

Here, the Lewis acidic silicon center of TPS interacts with the catalyst components, influencing the polymerization process. The hydroxyl group (OH) of TPS is also believed to play a role in directing the placement of monomers during polymerization, ultimately affecting the final polymer structure [].

Triphenylsilanol has the molecular formula C₁₈H₁₆OSi and a molecular weight of 276.4 g/mol. It appears as a white crystalline solid with a melting point ranging from 150 to 153 °C and a boiling point of approximately 389 °C . The compound is sensitive to air and reacts with water under specific conditions, making it important to handle it in inert atmospheres .

Triphenylsilanol does not have a known biological function. However, its mechanism of action in palladium-catalyzed allylations likely involves the formation of a silicon-allyl intermediate that reacts with the palladium catalyst to achieve regioselectivity [].

  • Safety information on triphenylsilanol is limited. However, as an organosilicon compound, it's advisable to handle it with care and wear appropriate personal protective equipment (PPE) like gloves and goggles when working with it [].
, including:

  • Condensation Reactions: It can condense with diphenylsilanediol to form cyclic siloxanes, facilitated by catalysts like bis(diphenylhydroxystannyl)methane .
  • Grignard Reactions: The synthesis of triphenylsilanol often involves Grignard reagents derived from phenyl halides .
  • Regioselective Catalysis: It acts as a water surrogate in palladium-catalyzed allylation reactions, showcasing its utility in organic synthesis .

Triphenylsilanol can be synthesized through several methods:

  • Grignard Reaction: This method involves the formation of a phenyl Grignard reagent from chlorobenzene and magnesium, followed by its reaction with diphenyl dichlorosilane. Hydrolysis of the resulting compound yields triphenylsilanol .
  • Hydrolysis of Phenylchlorosilane: Another approach includes reacting phenylchlorosilane with water in an organic solvent, leading to the formation of triphenylsilanol .
  • Purification Techniques: The crude product can be purified through recrystallization from solvents like petroleum ether or benzene .

Triphenylsilanol shares structural similarities with several other organosilicon compounds. Here is a comparison highlighting its uniqueness:

CompoundStructureKey Features
DiphenylsilanediolTwo phenyl groupsExhibits different reactivity patterns
PhenyltrimethoxysilaneOne phenyl groupMore reactive due to methoxy groups
Silica GelNetwork structureUsed primarily for adsorption and chromatography
TrimethylsilaneThree methyl groupsMore volatile and less stable than triphenylsilanol

Triphenylsilanol is unique due to its three phenyl groups that enhance its stability while allowing for significant reactivity compared to simpler silanol compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

276.097

Appearance

Solid powder

Melting Point

154.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AZC8O4TTX4

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 72 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

791-31-1

Wikipedia

Triphenylsilanol

Biological Half Life

1.17 Days

General Manufacturing Information

Silanol, 1,1,1-triphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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